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molecular formula C12H21N5 B1355007 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine CAS No. 33386-20-8

4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine

Cat. No. B1355007
M. Wt: 235.33 g/mol
InChI Key: YDQAUSHJSHIVAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04423049

Procedure details

4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyronitrile (115.7 g; 0.5 mole) was dissolved in 1.5 L isopropyl alcohol. Approximately 50 mL of a suspension of Raney nickel in anhydrous ethanol was added and the resulting reaction mixture was heated to reflux and hydrazine (120 g) was slowly added dropwise. On completion of the reaction, the spent catalyst was removed by filtration and the filtrate was concentrated in vacuo to a yellow oil which was distilled to yield 80.1 g (60%) of product, boiling point 135°-145° C. at 0.10 mm. (The nitrile used in this reaction is described in Wu, et al., Journal of Medicinal Chemistry, 15, page 477-479 (1972).)
Quantity
115.7 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
[Compound]
Name
suspension
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
120 g
Type
reactant
Reaction Step Three
Yield
60%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[N:3][C:2]=1[N:7]1[CH2:12][CH2:11][N:10]([CH2:13][CH2:14][CH2:15][C:16]#[N:17])[CH2:9][CH2:8]1.NN>C(O)(C)C.[Ni].C(O)C>[NH2:17][CH2:16][CH2:15][CH2:14][CH2:13][N:10]1[CH2:9][CH2:8][N:7]([C:2]2[N:1]=[CH:6][CH:5]=[CH:4][N:3]=2)[CH2:12][CH2:11]1

Inputs

Step One
Name
Quantity
115.7 g
Type
reactant
Smiles
N1=C(N=CC=C1)N1CCN(CC1)CCCC#N
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
suspension
Quantity
50 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
120 g
Type
reactant
Smiles
NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
On completion of the reaction
CUSTOM
Type
CUSTOM
Details
the spent catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo to a yellow oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Name
Type
product
Smiles
NCCCCN1CCN(CC1)C1=NC=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 80.1 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 68.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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